3-Cyano-5-nitrobenzoic acid

概要

説明

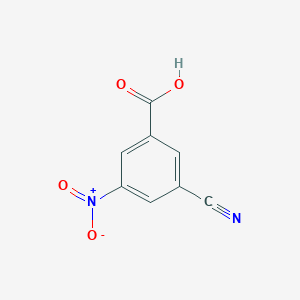

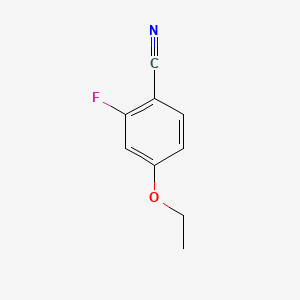

3-Cyano-5-nitrobenzoic acid is a compound with the molecular formula C8H4N2O4 . It contains a benzoic acid group, a nitro group, and a cyano group .

Synthesis Analysis

The synthesis of 3-Cyano-5-nitrobenzoic acid involves several steps . The process starts with 3-Amino-5-nitrobenzoic acid, which is dissolved in concentrated hydrochloric acid, diluted with water, and cooled to 0°C. Sodium nitrite is then added, and the pH is adjusted to 6.2 with a saturated sodium carbonate solution. The mixture is then heated with a solution of copper sulfate and potassium cyanide, and the resulting solution is refluxed for 40 minutes .Molecular Structure Analysis

The molecular structure of 3-Cyano-5-nitrobenzoic acid includes a benzoic acid group, a nitro group, and a cyano group . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .科学的研究の応用

Alternative Products in Protein Modification

3-Cyano-5-nitrobenzoic acid has been studied for its potential in modifying protein structures. For example, 2-Nitro-5-thiocyanatobenzoic acid, a related compound, has been proposed for converting thiol groups in proteins into their S-cyano derivatives, indicating a similar potential for 3-cyano-5-nitrobenzoic acid in biochemical applications (Price, 1976).

Tissue Sulfhydryl Group Analysis

Research has explored the use of related aromatic disulfides like 5,5′-dithiobis(2-nitrobenzoic acid) for determining sulfhydryl groups in biological materials. This research provides insights into the potential application of 3-cyano-5-nitrobenzoic acid in similar biochemical analyses (Ellman, 1959).

Synthesis of Functionalized Isoxazoles

3-Cyano-5-nitrobenzoic acid derivatives, like 5-acylated 3-cyanoisoxazoles, have been synthesized for various applications. These compounds demonstrate the reactivity of the 3-cyano group towards different chemical processes, highlighting the potential of 3-cyano-5-nitrobenzoic acid in organic synthesis (Iwai et al., 2017).

Liquid Crystalline Properties

Compounds with structures similar to 3-cyano-5-nitrobenzoic acid have been synthesized to study their liquid crystalline properties. The presence of polar cyano/nitro substituents, as in 3-cyano-5-nitrobenzoic acid, plays a crucial role in determining the phase transitions and properties of these liquid crystals (Murthy, 2004).

Cytotoxic Properties of Metal Complexes

Studies have shown that metal complexes with ligands similar to 3-cyano-5-nitrobenzoic acid exhibit cytotoxic properties, suggesting potential applications in medicinal chemistry and drug development (Wang & Shi, 2011).

作用機序

Target of Action

Nitro compounds, such as 3-cyano-5-nitrobenzoic acid, are known to be important nitrogen derivatives .

Mode of Action

The mode of action of 3-Cyano-5-nitrobenzoic acid involves interactions with its targets, leading to various changes. The nitro group in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

Nitro compounds can participate in various reactions, including the suzuki–miyaura (sm) coupling reaction , which involves the conjoining of chemically differentiated fragments with the metal catalyst .

Pharmacokinetics

The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight .

Result of Action

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

Action Environment

The broad application of sm coupling, a reaction in which nitro compounds can participate, arises from the exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

3-cyano-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c9-4-5-1-6(8(11)12)3-7(2-5)10(13)14/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUIBKBNBPSUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620507 | |

| Record name | 3-Cyano-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-5-nitrobenzoic acid | |

CAS RN |

98556-65-1 | |

| Record name | 3-Cyano-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)

![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)